4-Nitro-1,8-naphthalic anhydride

Catalog No.
S575897
CAS No.
6642-29-1
M.F
C12H5NO5
M. Wt
243.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-1,8-naphthalic anhydride

CAS Number

6642-29-1

Product Name

4-Nitro-1,8-naphthalic anhydride

IUPAC Name

8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione

Molecular Formula

C12H5NO5

Molecular Weight

243.17 g/mol

InChI

InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H

InChI Key

LKOZHLXUWUBRDK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]

Synonyms

4-nitro-1,8-naphthalic anhydride

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]

Synthesis

4-Nitro-1,8-naphthalic anhydride can be synthesized through various methods, with the most common approach being the nitration of 1,8-naphthalic anhydride. This process involves reacting 1,8-naphthalic anhydride with concentrated nitric acid and sulfuric acid under controlled conditions. []

Applications in Organic Synthesis

-Nitro-1,8-naphthalic anhydride is a valuable intermediate in organic synthesis due to its unique reactivity. The combination of the electron-withdrawing nitro group and the anhydride functionality makes it susceptible to nucleophilic substitution reactions. This property allows it to participate in various reactions, including:

  • Diels-Alder reactions: 4-Nitro-1,8-naphthalic anhydride can act as a dienophile in Diels-Alder reactions, forming cycloadducts with electron-rich dienes.
  • Michael additions: The anhydride functionality can undergo Michael additions with nucleophiles, enabling the formation of functionalized adducts. []
  • Imine formation: 4-Nitro-1,8-naphthalic anhydride can react with primary amines to form corresponding imides, which are important intermediates in the synthesis of various nitrogen-containing heterocycles.

These applications highlight the versatility of 4-Nitro-1,8-naphthalic anhydride as a building block in the synthesis of complex organic molecules.

Other Research Applications

Beyond its role in organic synthesis, 4-Nitro-1,8-naphthalic anhydride has also been explored in other research areas, such as:

  • Development of fluorescent probes: The molecule's inherent fluorescence properties can be utilized to design fluorescent probes for various applications, including biomolecule detection and cellular imaging. []
  • Preparation of functional polymers: 4-Nitro-1,8-naphthalic anhydride can be incorporated into polymer structures, introducing specific functionalities and influencing the material's properties.

4-Nitro-1,8-naphthalic anhydride is a chemical compound with the molecular formula C12H7NO5C_{12}H_{7}NO_{5} and a molecular weight of 229.19 g/mol. It is characterized by a naphthalene ring fused with an anhydride functional group and a nitro substituent at the 4-position. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive nature and ability to participate in various

The primary mechanism of action of 4-Nitro-1,8-naphthalic anhydride exploits its reactivity with amines. In proteomics research, it can be used to modify specific amino acid residues (like lysine) in proteins through its anhydride group. This modification can then be used for protein identification, purification, or studying protein-protein interactions [].

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Following safe disposal procedures.

4-Nitro-1,8-naphthalic anhydride can undergo several key reactions:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, enabling further functionalization.
  • Cycloaddition: It can react with various nucleophiles, leading to the formation of substituted naphthalimides.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield 4-nitro-1,8-naphthalic acid.

These reactions are significant for synthesizing derivatives that exhibit enhanced biological activity or altered physical properties.

Research indicates that 4-nitro-1,8-naphthalic anhydride and its derivatives exhibit various biological activities, including:

  • Antitumor Properties: Some derivatives have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Compounds derived from 4-nitro-1,8-naphthalic anhydride have demonstrated effectiveness against certain bacterial strains.
  • Fluorescent Properties: This compound is also explored for its potential use as a fluorescent probe in biological imaging.

The synthesis of 4-nitro-1,8-naphthalic anhydride typically involves multi-step processes:

  • Nitration: Starting from naphthalene or naphthalic anhydride, nitration is performed using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Oxidation: The resulting intermediate may require oxidation steps to ensure the formation of the desired anhydride structure.
  • Purification: The crude product is purified through recrystallization or chromatography techniques.

Recent studies have optimized these processes to improve yield and reduce costs for large-scale production .

4-Nitro-1,8-naphthalic anhydride finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing naphthalimide derivatives used in pharmaceuticals.
  • Dyes and Pigments: Its derivatives are utilized in the production of fluorescent dyes.
  • Material Science: It is explored for use in polymer chemistry due to its reactive nature.

Studies have investigated the interaction of 4-nitro-1,8-naphthalic anhydride with various biological systems. For instance:

  • Nitroreduction Studies: Plant extracts have been examined for their ability to reduce the nitro group, showcasing potential bioremediation applications .
  • Cellular Interaction: Research indicates that compounds derived from this anhydride can interact with cellular components, influencing cell signaling pathways relevant to cancer therapy.

Several compounds share structural similarities with 4-nitro-1,8-naphthalic anhydride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,8-Naphthalic AnhydrideNo nitro group; basic structureUsed as a precursor for various chemical syntheses
4-Amino-1,8-naphthalic AnhydrideAmino group instead of nitroExhibits different biological activities
4-Chloro-1,8-naphthalic AnhydrideChlorine substituentPotentially different reactivity profiles
4-Nitro-2-methyl-1,8-naphthalic AnhydrideMethyl group at the 2-positionAlters solubility and biological interaction properties

Each of these compounds has unique characteristics that differentiate them from 4-nitro-1,8-naphthalic anhydride while retaining similar structural features.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6642-29-1

Wikipedia

6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione

Dates

Modify: 2023-08-15

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